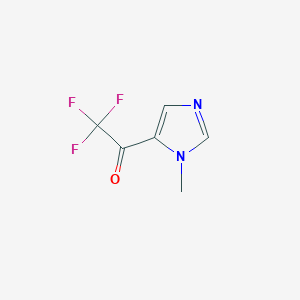

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone

Description

Properties

CAS No. |

592555-23-2 |

|---|---|

Molecular Formula |

C6H5F3N2O |

Molecular Weight |

178.11 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(3-methylimidazol-4-yl)ethanone |

InChI |

InChI=1S/C6H5F3N2O/c1-11-3-10-2-4(11)5(12)6(7,8)9/h2-3H,1H3 |

InChI Key |

AYYNBGRYFPEPBR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution on Trifluoromethyl Ketone Precursors

One common approach involves the nucleophilic substitution of halogenated trifluoromethyl ketones with methylated imidazole derivatives under basic conditions.

-

- 2-bromo- or 2-fluoro-1-(trifluoromethyl)ethanone derivatives

- 1-methyl-1H-imidazole or its sodium salt

-

- Use of strong bases such as sodium hydride or potassium carbonate to generate the nucleophilic imidazole anion

- Polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP), N,N-dimethylformamide (DMF), or dimethylacetamide (DMA)

- Elevated temperatures ranging from 70°C to 130°C to facilitate substitution

Mechanism:

The nucleophilic nitrogen of the imidazole attacks the electrophilic carbon adjacent to the trifluoromethyl group, displacing the halogen and forming the desired ketone-imidazole linkage.Example:

Reacting 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole in the presence of potassium carbonate in DMF at 75-100°C yields the intermediate 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole, which upon catalytic hydrogenation produces the target compound.

Palladium-Catalyzed Cross-Coupling Reactions

Another sophisticated method involves palladium-catalyzed amination or arylation reactions to couple imidazole derivatives with trifluoromethylated aromatic ketones.

-

- Palladium complexes (e.g., Pd(PPh3)4)

- Phosphine ligands to stabilize the catalyst

-

- Mild to strong bases such as potassium carbonate or sodium hydride

-

- Dipolar aprotic solvents like NMP or DMF

Process:

The halogenated trifluoromethyl ketone undergoes oxidative addition to the Pd(0) catalyst, followed by coordination and coupling with the imidazole nucleophile, and reductive elimination to form the C-N bond.-

- High selectivity and yields

- Mild reaction conditions compared to direct nucleophilic substitution

Example:

The reaction of 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in the presence of a palladium catalyst and base, followed by hydrolysis, yields the trifluoromethylated imidazole ketone.

Multi-Step Synthesis via Nitro-Substituted Intermediates

This method involves nitration, reduction, and subsequent coupling steps:

Step 1: Nitration of bromofluorobenzotrifluoride to form nitro-substituted trifluoromethyl benzene derivatives.

Step 2: Catalytic hydrogenation of the nitro group to an amine.

Step 3: Coupling of the amine intermediate with methylated imidazole under basic conditions.

-

- Sulfuric acid and potassium nitrate for nitration

- Palladium on charcoal for hydrogenation

- Copper(I) salts or palladium catalysts for coupling

Example:

Nitration of 2-bromo-5-fluoro-benzotrifluoride, followed by reduction and coupling with 4-methyl-1H-imidazole, yields the target compound.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Solvent(s) | Temperature Range (°C) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Nucleophilic Substitution | 1-methylimidazole, NaH or K2CO3 | NMP, DMF, DMA | 70 - 130 | Simple, cost-effective | Requires strong base, possible side reactions |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, phosphine ligand, base | NMP, DMF | 100 - 150 | High selectivity, good yields | Catalyst cost, sensitivity to moisture/air |

| Multi-Step via Nitro Intermediates | KNO3/H2SO4 (nitration), Pd/C (reduction), Cu/Pd catalyst (coupling) | DCM, methanol, DMF | 25 - 150 | Versatile, allows functional group manipulation | Multi-step, longer synthesis time |

Detailed Research Findings

Reaction Efficiency:

The nucleophilic substitution method using sodium hydride in NMP provides efficient conversion with good yields, especially when the halogen is fluorine due to its leaving group ability under these conditions.Catalyst Selection:

Copper(I) salts are preferred for coupling reactions involving imidazole due to their cost-effectiveness and good catalytic activity, while palladium catalysts offer higher selectivity but at increased cost.Solvent Effects:

Polar aprotic solvents such as NMP and DMF enhance the nucleophilicity of the imidazole and stabilize charged intermediates, improving reaction rates and yields.Temperature Optimization:

Elevated temperatures (100-130°C) are generally required to overcome activation barriers in coupling and substitution reactions, but care must be taken to avoid decomposition of sensitive intermediates.Purification: Crystallization from heptane or extraction with ethyl acetate followed by washing and drying are common purification steps to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethyl alcohol derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone serves as a building block for synthesizing more complex molecules. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

This compound can act as an enzyme substrate , allowing researchers to study enzyme kinetics and mechanisms. The presence of fluorine atoms can influence enzyme specificity and activity, providing insights into biochemical pathways.

Medicine

In medicinal chemistry, derivatives of 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone are being explored for their potential therapeutic applications , particularly:

- Antimicrobial Activity: Some derivatives exhibit significant antibacterial properties.

- Anticancer Activity: The compound has shown promise in inhibiting cancer cell growth in vitro.

For instance, studies have demonstrated that certain derivatives possess high levels of antimitotic activity against human tumor cells, indicating potential for development as anticancer agents.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials such as fluorinated polymers and coatings. Its unique properties allow for enhanced performance in various applications including:

- Coatings with improved chemical resistance.

- Specialty solvents with tailored properties for specific industrial needs.

Case Studies and Research Findings

Recent studies have highlighted the versatility of 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone:

- Enzyme Inhibition Studies: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. The mechanism involves binding to active sites due to its lipophilic nature.

- Anticancer Research: In vitro assessments have shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines. For example, compounds derived from it displayed mean GI50 values indicative of potent anticancer activity.

- Antimicrobial Screening: Various synthesized derivatives have been evaluated for antimicrobial efficacy against multiple strains. Compounds with the trifluoromethyl group demonstrated enhanced activity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Trifluoroacetyl-Substituted Imidazoles

- 2,2,2-Trifluoro-1-(3-methyl-5-(2,2,2-trifluoro-1-(tosyloxyimino)ethyl)phenyl)ethanone O-tosyl oxime Key Differences: Contains a phenyl ring with dual trifluoroethyl substituents and a tosyl oxime group, enhancing steric bulk and altering redox properties compared to the target compound. Synthetic Relevance: Prepared via reactions involving tosyl oxime and liquid ammonia, highlighting its utility in forming imine intermediates .

- The benzyl and fluorophenyl substituents may enhance binding to hydrophobic enzyme pockets .

Nitroimidazole Derivatives

- 2-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone Key Differences: Replaces the trifluoroacetyl group with a simple ethanone and introduces a nitro group at the 5-position.

- 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Key Differences: Features a nitroimidazole core with aryl ethanol substituents. The hydroxyl group introduces polarity, contrasting with the lipophilic trifluoroacetyl group in the target compound .

Thiazole and Benzoimidazole Analogues

- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Key Differences: Substitutes the imidazole ring with a thiazole, altering aromaticity and heteroatom interactions. The amino group enhances nucleophilicity, which may affect reactivity in condensation reactions .

- 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester Key Differences: Combines benzoimidazole and pyridine moieties with multiple CF₃ groups. The ester functionality increases hydrolytic susceptibility compared to the stable ketone in the target compound .

Table 1: Comparative Properties of Selected Analogues

Biological Activity

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone is an imidazole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C6H5F3N2O, exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anticancer research. Its unique trifluoromethyl group enhances its lipophilicity, facilitating interactions with biological membranes and molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C6H5F3N2O |

| Molecular Weight | 178.11 g/mol |

| CAS Number | 592555-23-2 |

| Density | 1.40 g/cm³ (predicted) |

| Boiling Point | 257.7 °C (predicted) |

| pKa | 2.88 (predicted) |

The biological activity of 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone is primarily attributed to its ability to modulate enzyme activity and influence biochemical pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. This property enables it to act as an enzyme substrate and interact with various receptors.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been investigated for its efficacy against various strains of bacteria and fungi. For instance, a study evaluating its activity against Mycobacterium tuberculosis demonstrated promising results, suggesting it could serve as a lead compound in developing new antimycobacterial agents .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The imidazole ring structure is believed to play a crucial role in these activities by interacting with specific cellular targets .

Study on Antituberculosis Activity

In a quantitative structure-activity relationship (QSAR) study involving derivatives similar to 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone, researchers found that certain modifications significantly enhanced antimycobacterial activity. The most active compounds exhibited IC50 values comparable to or better than standard treatments like isoniazid .

Investigation of Anticancer Effects

Another significant study focused on the compound's anticancer effects against various human cancer cell lines. Results indicated that it could inhibit cell growth effectively at low micromolar concentrations. The study emphasized the need for further exploration into its mechanism of action and potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanone, and what are the critical reaction parameters?

- The compound can be synthesized via multi-step reactions involving imidazole derivatives and trifluoromethyl ketones. Key steps include the condensation of 1-methyl-1H-imidazole-5-carbaldehyde with trifluoroacetic anhydride under controlled conditions (e.g., solvent choice, temperature). For example, analogous imidazole derivatives in were synthesized using solvent-dependent protocols (e.g., DMF or THF) with catalysts like CuI. Reaction optimization often focuses on yield improvement by adjusting molar ratios, reaction time, and purification methods (e.g., column chromatography) .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of this compound?

- NMR/IR : The trifluoromethyl group (-CF₃) produces distinct ¹⁹F NMR signals (δ ~ -60 to -70 ppm) and strong C=O stretching vibrations (~1700–1750 cm⁻¹) in IR. ¹H NMR resolves imidazole protons (e.g., aromatic protons at δ 7.5–8.5 ppm) and methyl groups (δ ~3.5 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation. Programs like SHELXL ( ) refine crystal structures by analyzing bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the ketone and imidazole groups) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for trifluoromethyl-substituted imidazoles, and how can they be addressed?

- Low yields often stem from steric hindrance of the trifluoromethyl group or competing side reactions. Strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) enhance regioselectivity in imidazole functionalization ( ).

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while inert atmospheres prevent oxidation ( ).

- Temperature control : Lower temperatures reduce decomposition of sensitive intermediates (e.g., nitro or carbonyl groups) .

Q. How can computational methods resolve discrepancies in experimental data (e.g., unexpected melting points or spectral peaks)?

- DFT calculations : Simulate NMR/IR spectra to compare with experimental data, identifying potential tautomers or conformational isomers. For example, imidazole ring puckering or trifluoromethyl rotation barriers may explain spectral anomalies.

- Docking studies : highlights molecular docking to analyze binding modes, which can validate structural hypotheses (e.g., intramolecular hydrogen bonding affecting thermal stability) .

Q. What strategies are effective in resolving phase problems during X-ray crystallography of fluorinated imidazoles?

- Heavy-atom incorporation : Introduce bromine or iodine substituents (if synthetically feasible) for anomalous dispersion.

- High-resolution data collection : Use synchrotron radiation to enhance data quality for SHELXD ( ), particularly for small crystals with weak diffraction.

- Twinned data refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) can manage twinning in fluorinated crystals, which often form pseudo-symmetric lattices .

Methodological Insights

Q. How do substituents on the imidazole ring influence the compound’s physicochemical properties?

- demonstrates that substituents (e.g., electron-withdrawing -CF₃ or electron-donating -OCH₃) alter melting points, solubility, and reactivity. For example:

- Electron-withdrawing groups increase thermal stability (higher melting points) but reduce solubility in polar solvents.

- Steric effects : Bulky substituents on the imidazole ring may hinder crystallization, requiring alternative recrystallization solvents (e.g., hexane/ethyl acetate mixtures) .

Q. What analytical techniques are critical for assessing purity in fluorinated heterocycles?

- HPLC-MS : Quantifies impurities using reverse-phase columns (C18) with acetonitrile/water gradients.

- Elemental analysis : Validates stoichiometry (C, H, N, F) to confirm purity >95% (as in ).

- DSC/TGA : Thermal analysis detects polymorphs or hydrate formation, which are common in fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.